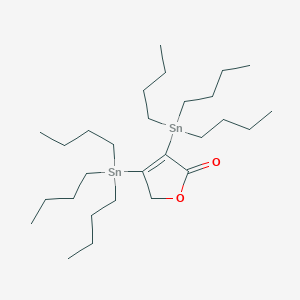
2(5H)-Furanone, 3,4-bis(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3,4-bis(tributylstannyl)- is a versatile organotin compound used as a building block in organic synthesis. This compound is particularly valuable in the synthesis of 3,4-disubstituted furans, which are important intermediates in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- typically involves an oxazole–alkyne Diels–Alder reaction. This reaction is followed by a Stille-type palladium-catalyzed reaction to produce the desired compound . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity .
Chemical Reactions Analysis
2(5H)-Furanone, 3,4-bis(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in Stille coupling reactions, where it reacts with various electrophiles to form 3,4-disubstituted furans.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s tin moieties can be oxidized under certain conditions.
Common Reagents and Conditions: Palladium catalysts, ligands, and specific solvents are commonly used in these reactions.
Major Products: The primary products are 3,4-disubstituted furans, which can be further functionalized for various applications.
Scientific Research Applications
2(5H)-Furanone, 3,4-bis(tributylstannyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- primarily involves its role as a reagent in Stille coupling reactions. The compound’s tin moieties facilitate the transfer of organic groups to electrophiles, enabling the formation of new carbon-carbon bonds . This process is catalyzed by palladium, which activates the tin-carbon bond for nucleophilic attack .
Comparison with Similar Compounds
2(5H)-Furanone, 3,4-bis(tributylstannyl)- can be compared with other organotin compounds, such as:
3,4-Bis(trimethylstannyl)furan: Similar in structure but with different steric and electronic properties due to the smaller trimethylstannyl groups.
3,4-Bis(triphenylstannyl)furan: Larger and bulkier, affecting its reactivity and the types of reactions it can undergo.
3,4-Bis(tributylstannyl)thiophene: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.
These comparisons highlight the unique reactivity and versatility of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- in organic synthesis.
Properties
CAS No. |
220337-29-1 |
|---|---|
Molecular Formula |
C28H56O2Sn2 |
Molecular Weight |
662.2 g/mol |
IUPAC Name |
3,4-bis(tributylstannyl)-2H-furan-5-one |
InChI |
InChI=1S/C4H2O2.6C4H9.2Sn/c5-4-2-1-3-6-4;6*1-3-4-2;;/h3H2;6*1,3-4H2,2H3;; |
InChI Key |
SKDLVEPDSIVKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)OC1)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
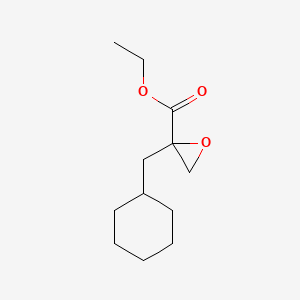
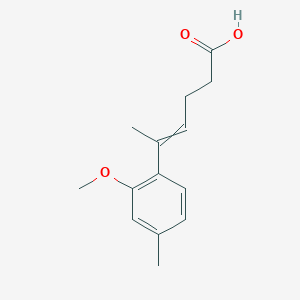
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
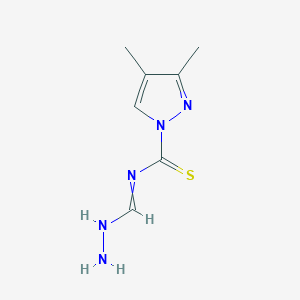
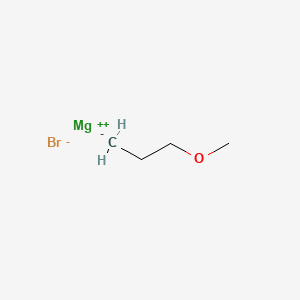
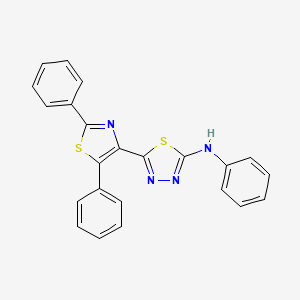
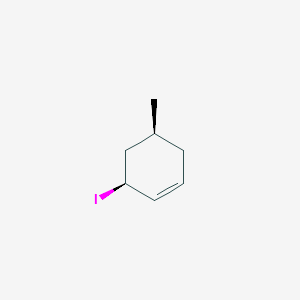
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
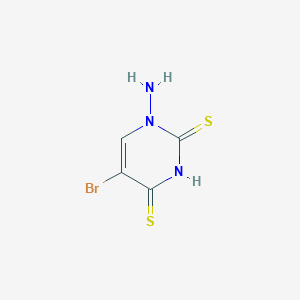

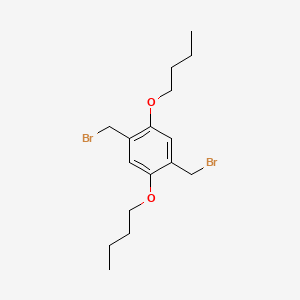
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
